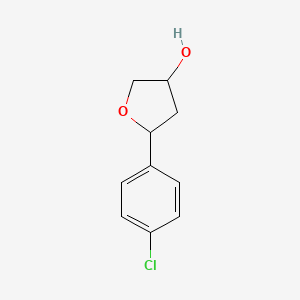
cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol: is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is characterized by the presence of a tetrahydrofuran ring substituted with a chlorophenyl group and a hydroxyl group in the cis configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable diol in the presence of an acid catalyst to form the tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and specific catalysts can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a fully saturated tetrahydrofuran ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of 5-(4-chlorophenyl)tetrahydrofuran-3-one or 5-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 5-(4-chlorophenyl)tetrahydrofuran.
Substitution: Formation of 5-(4-methoxyphenyl)tetrahydrofuran-3-ol or 5-(4-cyanophenyl)tetrahydrofuran-3-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems and their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to specific targets, while the tetrahydrofuran ring can influence the compound’s overall conformation and reactivity .
Vergleich Mit ähnlichen Verbindungen
- cis-4-(Benzyloxy)tetrahydrofuran-3-ol
- cis-5-(4-Methoxyphenyl)tetrahydrofuran-3-ol
- cis-5-(4-Cyanophenyl)tetrahydrofuran-3-ol
Uniqueness: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClO2/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-4,9-10,12H,5-6H2 |
InChI-Schlüssel |
DKCJTXLPIPZGBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC1C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



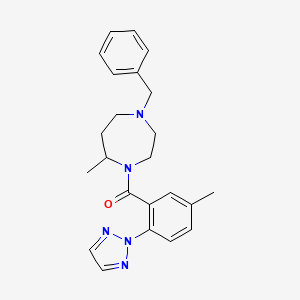
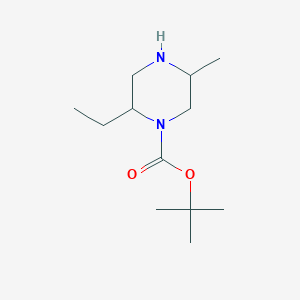
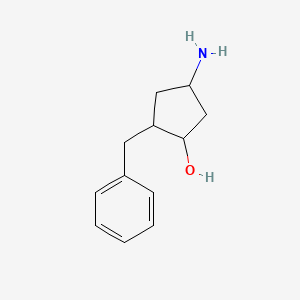
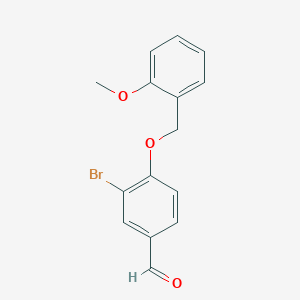

![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
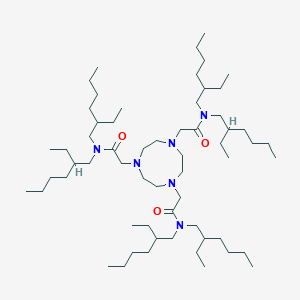
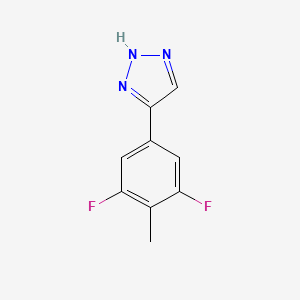
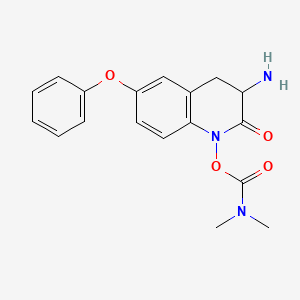
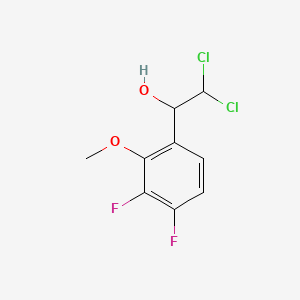


![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
